

Spectroscopic data for (4Z)-Mycophenolate Mofetil (NMR, MS, IR)

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Compound of Interest

Compound Name: (4Z)-Mycophenolate Mofetil (EP Impurity C)
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An In-Depth Technical Guide to the Spectroscopic Data of (4Z)-Mycophenolate Mofetil (NMR, MS, IR)

Authored by a Senior Application Scientist

Introduction: The Significance of Stereoisomerism in Mycophenolate Mofetil

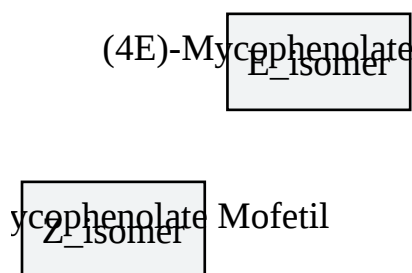
Mycophenolate Mofetil (MMF) is a critical immunosuppressive agent, widely utilized in transplantation medicine to prevent organ rejection.[1] It serves as a prodrug, which upon administration, is hydrolyzed to its active metabolite, mycophenolic acid (MPA). The chemical structure of MMF features a hexenoate side chain with a double bond at the C4-C5 position. This double bond gives rise to geometric isomerism, resulting in two forms: the therapeutically active (4E)-isomer and the (4Z)-isomer. The (4Z)-isomer, also known as Mycophenolate Mofetil EP Impurity C, is a known process-related impurity that must be monitored and controlled during drug manufacturing to ensure the safety and efficacy of the final product.[2][3][4]

This technical guide provides a comprehensive overview of the spectroscopic data for (4Z)-Mycophenolate Mofetil, offering a comparative analysis with the well-characterized (4E)-isomer. For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic differences between these isomers is paramount for method development, impurity profiling, and quality control.

While extensive spectroscopic data is publicly available for the standard (4E)-isomer, specific experimental spectra for the (4Z)-isomer are primarily available through the purchase of certified reference standards.[2][3] This guide will therefore present the known data for the (4E)-isomer and provide a detailed, scientifically-grounded analysis of the expected spectroscopic characteristics of the (4Z)-isomer based on established principles of stereoisomerism.

Molecular Structures and Key Differentiating Features

The fundamental difference between the (4E) and (4Z) isomers lies in the spatial arrangement of the substituents around the C4=C5 double bond in the hexenoate chain. This seemingly subtle variation has significant implications for the molecule's three-dimensional shape and, consequently, its interaction with analytical instrumentation.



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Figure 1: Chemical structures of (4E)- and (4Z)-Mycophenolate Mofetil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for distinguishing between the (4E) and (4Z) isomers of Mycophenolate Mofetil. The different spatial arrangement of the

substituents around the double bond leads to distinct chemical environments for nearby protons and carbons, resulting in predictable and measurable differences in their chemical shifts.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the Mycophenolate Mofetil sample (either the pure isomer or a mixture) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

¹H NMR Data

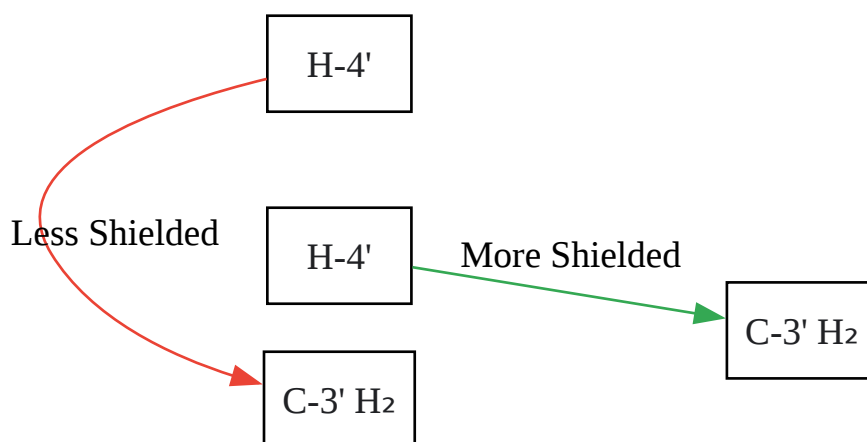
(4E)-Mycophenolate Mofetil

The ^1H NMR spectrum of the (E)-isomer is well-documented.[5][6] The key signals are assigned as follows:

Proton	Approx. Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
H-4' (vinyl)	~5.15	t	~7 Hz
Methoxy (-OCH ₃)	~3.75	s	
Aromatic CH	~6.10	s	
Morpholino (-CH ₂ -N-CH ₂ -)	~2.45	t	~4.5 Hz
Morpholino (-CH ₂ -O-CH ₂ -)	~3.60	t	~4.5 Hz
Ester (-O-CH ₂ -CH ₂ -N)	~4.20	t	~5.5 Hz
Ester (-O-CH ₂ -CH ₂ -N)	~2.65	t	~5.5 Hz
C-3' CH ₂	~2.25	q	~7 Hz
C-2' CH ₂	~2.15	t	~7.5 Hz
Phenyl-CH ₃	~2.10	s	
C-4' CH ₃	~1.80	s	

(4Z)-Mycophenolate Mofetil: Expected ^1H NMR Spectrum

For the (4Z)-isomer, the most significant changes are expected for the protons on and near the C4'=C5' double bond due to the anisotropic effect of the double bond and through-space interactions.



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Figure 2: Anisotropic effect on protons in (4E) vs. (4Z) isomers.

- H-4' (vinyl proton): In the (Z)-isomer, the C-3' methylene group is now on the same side of the double bond as the H-4' proton. This will likely cause a slight downfield shift for H-4' compared to the (E)-isomer due to steric compression.
- C-3' Methylene Protons: Conversely, the C-3' protons in the (Z)-isomer are now in the shielding cone of the C₄'=C₅' double bond. This is expected to cause a noticeable upfield shift for these protons compared to their position in the (E)-isomer.
- Other Protons: Protons further away from the double bond, such as those on the morpholino and phenyl rings, are expected to show minimal to no change in their chemical shifts.

¹³C NMR Data

(4E)-Mycophenolate Mofetil

The key carbon signals for the (E)-isomer are as follows:[5]

Carbon	Approx. Chemical Shift (ppm)
C=O (ester)	~173
C=O (lactone)	~168
C-4' (vinyl)	~122
C-5' (vinyl)	~138
Aromatic Cs	106-163
Methoxy (-OCH ₃)	~60
Morpholino (-CH ₂ -N-CH ₂ -)	~53
Morpholino (-CH ₂ -O-CH ₂ -)	~67
Ester (-O-CH ₂ -)	~63
Ester (-CH ₂ -N)	~58

(4Z)-Mycophenolate Mofetil: Expected ¹³C NMR Spectrum

Similar to the ¹H NMR, the carbon signals closest to the C4'=C5' double bond will be most affected.

- C-3' and C-6': The change in steric interactions across the double bond in the (Z)-isomer is expected to cause an upfield shift for the C-3' and C-6' carbons compared to the (E)-isomer. This is a well-known gamma-gauche effect in ¹³C NMR.
- C-4' and C-5': The chemical shifts of the vinyl carbons themselves may also be slightly altered, though the effect is generally less pronounced than for the allylic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Since (4E)- and (4Z)-Mycophenolate Mofetil are isomers, they have the exact same molecular weight.

Experimental Protocol: MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS).
- **Ionization:** Employ electrospray ionization (ESI) in positive ion mode.
- **Data Acquisition:** Acquire full scan MS data to determine the mass of the molecular ion. Acquire tandem MS (MS/MS) data by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

MS Data for (4E)- and (4Z)-Mycophenolate Mofetil

- **Molecular Ion:** Both isomers will exhibit a protonated molecular ion $[M+H]^+$ at an m/z of approximately 434.22.^[7]
- **Fragmentation Pattern:** The fragmentation patterns of the two isomers are expected to be very similar, as the high energy of the ionization and fragmentation processes often overcomes the energetic barrier to rotation around the double bond. However, subtle differences in the relative abundances of certain fragment ions may be observable. Key expected fragments include:
 - m/z 114.09: Corresponding to the morpholinoethyl side chain.
 - m/z 207.07: Corresponding to the mycophenolic acid core after loss of the side chain and subsequent rearrangement.

Table of Expected MS Data

Ion	m/z (calculated)	Identity
[M+H] ⁺	434.2204	Protonated Molecular Ion
[Fragment 1]	114.0919	Morpholinoethyl cation
[Fragment 2]	207.0654	Mycophenolic acid core fragment

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Analysis

- **Sample Preparation:** Prepare the sample as a KBr pellet or by depositing a thin film of the material from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

IR Data for (4E)- and (4Z)-Mycophenolate Mofetil

The IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. However, there may be subtle differences in the C-H out-of-plane bending region for the C=C double bond.

- **Shared Key Absorptions:**
 - ~3400 cm⁻¹: O-H stretch (phenolic)
 - ~2950 cm⁻¹: C-H stretch (aliphatic)
 - ~1750 cm⁻¹: C=O stretch (lactone)
 - ~1720 cm⁻¹: C=O stretch (ester)

- $\sim 1650\text{ cm}^{-1}$: C=C stretch (alkene and aromatic)
- $\sim 1120\text{ cm}^{-1}$: C-O stretch (ether)
- Potential Differentiating Region:
 - $\sim 970\text{ cm}^{-1}$: For the (E)-isomer, a characteristic C-H out-of-plane bend for a trans-disubstituted alkene is expected.
 - $\sim 700\text{ cm}^{-1}$: For the (Z)-isomer, the corresponding C-H bend for a cis-disubstituted alkene would be expected in this region, although it may be less distinct.

Conclusion

The spectroscopic characterization of (4Z)-Mycophenolate Mofetil is crucial for the quality control of the active pharmaceutical ingredient. While sharing the same mass and the same functional groups as its (4E)-isomer, distinct and predictable differences in their NMR spectra provide a robust method for differentiation and quantification. The ^1H NMR chemical shifts of the protons on and adjacent to the C4'=C5' double bond, along with the ^{13}C NMR shifts of the allylic carbons, serve as definitive fingerprints for each isomer. This guide provides the foundational knowledge for researchers and analytical scientists to confidently identify and characterize these critical compounds in a drug development and manufacturing setting.

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